Cas no 2097873-35-1 (2-(benzylsulfanyl)-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylacetamide)

2-(benzylsulfanyl)-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(benzylsulfanyl)-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylacetamide
- F6549-1610
- 2097873-35-1
- 2-benzylsulfanyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
- AKOS032461430
- 2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
-
- インチ: 1S/C16H20N4OS2/c21-16(12-22-11-13-4-2-1-3-5-13)18-14-6-8-20(9-7-14)15-10-17-23-19-15/h1-5,10,14H,6-9,11-12H2,(H,18,21)
- InChIKey: YOPKTQLXEOKYQX-UHFFFAOYSA-N
- ほほえんだ: S(CC1C=CC=CC=1)CC(NC1CCN(C2C=NSN=2)CC1)=O
計算された属性
- せいみつぶんしりょう: 348.10785362g/mol
- どういたいしつりょう: 348.10785362g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 371
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 112Ų
2-(benzylsulfanyl)-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6549-1610-5μmol |
2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide |
2097873-35-1 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6549-1610-30mg |
2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide |
2097873-35-1 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6549-1610-1mg |
2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide |
2097873-35-1 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6549-1610-20mg |
2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide |
2097873-35-1 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6549-1610-3mg |
2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide |
2097873-35-1 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6549-1610-15mg |
2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide |
2097873-35-1 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6549-1610-25mg |
2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide |
2097873-35-1 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6549-1610-50mg |
2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide |
2097873-35-1 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6549-1610-2mg |
2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide |
2097873-35-1 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6549-1610-4mg |
2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide |
2097873-35-1 | 4mg |
$66.0 | 2023-09-08 |
2-(benzylsulfanyl)-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylacetamide 関連文献
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
2-(benzylsulfanyl)-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylacetamideに関する追加情報
Introduction to 2-(benzylsulfanyl)-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylacetamide (CAS No. 2097873-35-1)
2-(benzylsulfanyl)-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylacetamide, identified by the CAS number 2097873-35-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study for potential therapeutic applications.
The structural framework of 2-(benzylsulfanyl)-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylacetamide incorporates several key pharmacophoric elements that contribute to its unique chemical and biological properties. The presence of a benzylsulfanyl group provides a hydrophobic moiety that can interact favorably with biological targets, while the piperidin-4-ylacetamide moiety introduces a nitrogen-rich scaffold known for its role in drug design. Additionally, the 1,2,5-thiadiazole ring is a well-documented scaffold in medicinal chemistry, renowned for its versatility in modulating various biological pathways.
Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in drug discovery. The 1,2,5-thiadiazole core is particularly noteworthy due to its ability to engage with enzymes and receptors involved in inflammation, infection, and cancer. In particular, studies have demonstrated that thiadiazole derivatives can exhibit potent antimicrobial and anti-inflammatory effects, attributes that make 2-(benzylsulfanyl)-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylacetamide a compelling candidate for further investigation.
The synthesis of 2-(benzylsulfanyl)-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylacetamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The benzylsulfanyl group is typically introduced through sulfonation and reduction reactions, while the piperidinone ring is formed via condensation reactions involving appropriate precursors. The integration of the 1,2,5-thiadiazole moiety often involves cyclization reactions under controlled temperatures and inert atmospheres to prevent unwanted side products.
In terms of biological activity, preliminary studies on 2-(benzylsulfanyl)-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylacetamide have revealed intriguing properties that warrant further exploration. The compound has shown potential as an inhibitor of certain enzymes implicated in metabolic disorders and has demonstrated moderate activity against bacterial strains resistant to conventional antibiotics. These findings align with the growing need for novel therapeutic agents capable of addressing multidrug-resistant pathogens.
The pharmacokinetic profile of 2-(benzylsulfanyl)-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylacetamide is another critical aspect that has been examined in recent research. Studies indicate that the compound exhibits reasonable solubility in both aqueous and lipid-based environments, suggesting potential for oral administration or formulation into lipid-based drug delivery systems. Additionally, preliminary toxicity assessments have shown that the compound is well-tolerated at moderate doses, although further studies are required to fully characterize its safety profile.
The role of computational chemistry in optimizing the structure-function relationships of 2-(benzylsulfanyl)-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-y acetamide cannot be overstated. Molecular modeling techniques have been employed to predict binding interactions with target proteins and to identify structural modifications that could enhance potency or selectivity. These computational approaches have accelerated the drug discovery process by allowing researchers to screen large libraries of compounds virtual ly before conducting experimental validations.
Future directions in the study of 2-(benzylsulfanyl)-N -1-(1 , 2 , 5 -thiadiazol - 3 - yl ) piper idin - 4 - y lacet amide include exploring its mechanisms of action at a molecular level and evaluating its efficacy in preclinical models relevant to human diseases. Collaborative efforts between synthetic chemists and biologists will be essential to elucidate how this compound interacts with biological systems and translates into therapeutic benefits. Furthermore , investigating novel synthetic routes could lead to more cost-effective production methods , making this promising molecule more accessible for clinical development.
The broader significance of compounds like 2 -( benz ylsulf anyl ) - N - 1 -( 1 , 2 , 5 - thi adia z ol - 3 - y l ) piper idin - 4 - y lacet amide ( CAS No . 2097873 -35 - 1 ) lies in their contribution to expanding the chemical space available for drug discovery. By designing molecules with unique structural features , researchers can uncover new ways to modulate biological processes and address unmet medical needs . As our understanding of disease mechanisms continues to evolve , compounds such as this one will play an increasingly important role in developing next-generation therapeutics.
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